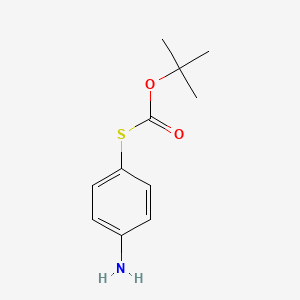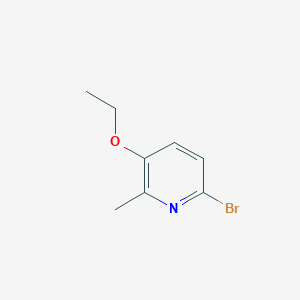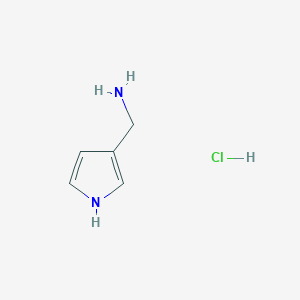
4-Phenoxyphenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxyphenylzinc bromide is an organozinc compound with the molecular formula C12H9BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenoxyphenylzinc bromide can be synthesized through the reaction of 4-bromophenol with phenylmagnesium bromide, followed by transmetallation with zinc bromide. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:
-
Formation of Phenylmagnesium Bromide
- React bromobenzene with magnesium in dry ether to form phenylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
-
Transmetallation
- React phenylmagnesium bromide with 4-bromophenol to form 4-phenoxyphenylmagnesium bromide.
- Add zinc bromide to the reaction mixture to form this compound.
- Reaction conditions: Anhydrous THF, inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenoxyphenyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous THF or other aprotic solvents.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
4-Phenoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of compounds with therapeutic potential.
Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-Phenoxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The phenoxyphenyl group is transferred to an electrophile, facilitated by the zinc center. The zinc atom coordinates with the electrophile, enhancing the nucleophilicity of the phenoxyphenyl group and promoting the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the phenoxy group.
4-Methoxyphenylzinc bromide: Similar but with a methoxy group instead of a phenoxy group.
4-Chlorophenylzinc bromide: Similar but with a chloro group instead of a phenoxy group.
Uniqueness
4-Phenoxyphenylzinc bromide is unique due to the presence of the phenoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
IUPAC Name |
bromozinc(1+);phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUZMBNUHTYJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B6360659.png)







